molecular formula C12H15N3 B13492426 1-(3,5-Dimethylbenzyl)-1h-imidazol-2-amine

1-(3,5-Dimethylbenzyl)-1h-imidazol-2-amine

Cat. No.: B13492426
M. Wt: 201.27 g/mol
InChI Key: UTXKBNZDOIFLBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethylbenzyl)-1h-imidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethylbenzyl)-1h-imidazol-2-amine typically involves the reaction of 3,5-dimethylbenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylbenzyl)-1h-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under thermal conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,5-Dimethylbenzyl)-1h-imidazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential therapeutic properties, including antiviral, antimicrobial, and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylbenzyl)-1h-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-1h-imidazol-2-amine: Similar structure but lacks the 3,5-dimethyl groups on the benzyl ring.

    1-(3,5-Dimethylbenzyl)-1h-imidazol-4-amine: Similar structure but with the amine group at the 4-position of the imidazole ring.

    3,5-Dimethylbenzylamine: Lacks the imidazole ring but has the same benzyl group.

Uniqueness

1-(3,5-Dimethylbenzyl)-1h-imidazol-2-amine is unique due to the presence of both the imidazole ring and the 3,5-dimethylbenzyl group. This combination imparts specific chemical and biological properties that are not observed in other similar compounds. The presence of the 3,5-dimethyl groups can enhance the compound’s stability and its ability to interact with specific molecular targets.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

1-[(3,5-dimethylphenyl)methyl]imidazol-2-amine

InChI

InChI=1S/C12H15N3/c1-9-5-10(2)7-11(6-9)8-15-4-3-14-12(15)13/h3-7H,8H2,1-2H3,(H2,13,14)

InChI Key

UTXKBNZDOIFLBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CN2C=CN=C2N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.